REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]1[CH:16]=[CH:15][C:14]([C:17]2(O)[C:30]3[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=3[C:24]([C:32]3[CH:37]=[CH:36][C:35]([C:38]4[CH:47]=[CH:46][C:45]5[C:40](=[CH:41][CH:42]=[CH:43][CH:44]=5)[CH:39]=4)=[CH:34][CH:33]=3)(O)[C:23]3[C:18]2=[CH:19][CH:20]=[CH:21][CH:22]=3)=[CH:13][CH:12]=1.I.[PH2](O)=O>C(O)(=O)C>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]1[CH:12]=[CH:13][C:14]([C:17]2[C:18]3[C:23]([C:24]([C:32]4[CH:37]=[CH:36][C:35]([C:38]5[CH:47]=[CH:46][C:45]6[C:40](=[CH:41][CH:42]=[CH:43][CH:44]=6)[CH:39]=5)=[CH:34][CH:33]=4)=[C:25]4[C:30]=2[CH:29]=[CH:28][CH:27]=[CH:26]4)=[CH:22][CH:21]=[CH:20][CH:19]=3)=[CH:15][CH:16]=1
|
Name
|
9,10-bis(4-(2-Naphthyl)phenyl)-9,10-dihydroxy-9,10-dihydro-anthracene
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C1=CC=C(C=C1)C1(C2=CC=CC=C2C(C=2C=CC=CC12)(O)C1=CC=C(C=C1)C1=CC2=CC=CC=C2C=C1)O
|
Name
|
resultant suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[PH2](=O)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the obtained mixture was stirred at 100° C. for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The formed solid was separated by filtration
|
Type
|
WASH
|
Details
|
washed with water, methanol and acetone
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C1=CC=C(C=C1)C=1C2=CC=CC=C2C(=C2C=CC=CC12)C1=CC=C(C=C1)C1=CC2=CC=CC=C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |